2-[4-(Sec-butyl)phenoxy]-5-chloroaniline
Description
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(17)10-15(16)18/h4-11H,3,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGUAAJGXMHXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-[4-(Sec-butyl)phenoxy]-5-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily noted for its role in drug development and biological research. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of phenoxyanilines have been studied for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to modify enzyme activity can be crucial in designing therapeutic agents targeting specific diseases .
Materials Science
In materials science, 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline is utilized in the synthesis of advanced materials due to its functional groups that facilitate polymerization and cross-linking.
- Polymer Synthesis : The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. It serves as a building block for creating specialty polymers used in coatings and adhesives .
- Surface Modification : It has applications in modifying surfaces to improve adhesion properties, particularly in environments where moisture resistance is essential. This is particularly relevant in coatings designed for outdoor applications or medical devices .
Environmental Science
The environmental applications of 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline focus on its role in remediation technologies.
- Pollutant Removal : Studies suggest that compounds similar to this one can be effective in the removal of organic pollutants from water sources. Their chemical structure allows them to interact with contaminants, facilitating their breakdown or adsorption onto surfaces .
- Biodegradation Studies : The compound can be part of studies assessing the biodegradability of synthetic compounds, contributing to understanding how such chemicals behave in natural environments and their potential impacts on ecosystems .
Case Study 1: Anticancer Properties
A study conducted on phenoxyaniline derivatives demonstrated significant cytotoxicity against breast cancer cell lines, indicating that structural modifications could enhance therapeutic efficacy. The study highlighted the importance of substituents like sec-butyl groups in increasing potency .
Case Study 2: Polymer Development
Research into the incorporation of 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline into epoxy resins showed improved mechanical properties and thermal resistance compared to standard formulations. This advancement has implications for industries requiring durable materials under extreme conditions .
Case Study 3: Environmental Remediation
A project focusing on the use of phenolic compounds for treating contaminated groundwater revealed that 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline could effectively bind heavy metals, thereby reducing toxicity levels and promoting safer water sources .
Mechanism of Action
The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chloroaniline group can be replaced with other functional groups. This allows it to interact with various biological molecules and pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-[4-(sec-Butyl)phenoxy]-5-methylaniline (BI14655)
Structural Differences :
- The chlorine atom at the 5-position in the target compound is replaced by a methyl group in BI14653.
- Molecular formula: C₁₇H₂₁NO (BI14655) vs. C₁₆H₁₈ClNO (target compound).
Physicochemical Implications :
- The methyl group in BI14655 introduces steric bulk but reduces electron-withdrawing effects compared to chlorine.
- Applications: BI14655 is marketed as a research chemical, suggesting utility in medicinal chemistry or material science.
| Property | 2-[4-(sec-Butyl)phenoxy]-5-chloroaniline | BI14655 |
|---|---|---|
| Substituent (Position 5) | Cl | CH₃ |
| Molecular Weight | ~275.8 g/mol | ~255.4 g/mol |
| CAS Number | Not explicitly listed | 946683-11-0 |
2-Amino-5-chlorobenzophenone and Derivatives
Structural Differences :
- The benzophenone backbone replaces the aniline-phenoxy structure.
- Example: 2-Amino-5-(methyloxy)phenylmethanone (CAS 91713-54-1) includes a methoxy group and a ketone moiety .
Functional Implications :
- Benzophenone derivatives exhibit strong UV absorption due to conjugated aromatic systems, making them useful in photochemical applications.
- The ketone group enhances reactivity for nucleophilic additions, unlike the ether-linked phenoxy group in the target compound .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Structural Differences :
Physicochemical Properties :
- The ethoxyethanol chain increases hydrophilicity, making it suitable as a surfactant or solvent additive.
- The tetramethylbutyl group provides steric hindrance, reducing chemical reactivity compared to the sec-butyl group in the target compound .
Biological Activity
2-[4-(Sec-butyl)phenoxy]-5-chloroaniline, also known by its CAS number 946727-84-0, is an organic compound that has attracted attention due to its potential biological activities. This compound features a chloroaniline moiety and a phenoxy group, which are known to impart various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and toxicology.
Key Properties
- Molecular Formula : C13H16ClN
- Molecular Weight : 233.73 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Research indicates that compounds similar to 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline may interact with various biological targets, including enzymes and receptors. The presence of the chloro group is believed to enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of phenoxy-containing compounds. For instance, derivatives of chloroanilines have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline remains under investigation, but it is hypothesized that it may exhibit similar effects due to structural similarities with known active compounds.
Toxicological Studies
Toxicological assessments are essential for understanding the safety profile of 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline. Preliminary data suggest that compounds in this class may pose risks to aquatic organisms and could have implications for environmental health when used in agricultural applications.
| Study Type | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity observed in aquatic species |
| Chronic Exposure | Potential endocrine disruption noted |
| Genotoxicity | Limited data; further studies required |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported on the synthesis of phenoxy derivatives, noting their effectiveness against multi-drug resistant bacterial strains. The study highlighted the importance of substituents like sec-butyl in enhancing biological activity.
- Environmental Impact : Research conducted by the Environmental Protection Agency (EPA) indicated that chlorinated anilines could contribute to groundwater contamination, necessitating careful risk assessments for agricultural use .
- Pharmacological Potential : A recent investigation into phenoxy compounds revealed their potential as anti-inflammatory agents, suggesting that 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline could be explored for therapeutic applications in inflammatory diseases .
Future Directions
Given its structural features and preliminary biological activity data, further research on 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline is warranted. Potential areas for future investigation include:
- Detailed Pharmacokinetics : Understanding how this compound behaves in biological systems.
- Expanded Toxicological Profiles : Comprehensive studies on chronic exposure effects.
- Development of Derivatives : Synthesis of analogs to enhance efficacy and reduce toxicity.
Q & A
Q. How can researchers optimize the synthesis conditions for 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical methods like factorial design reduce the number of trials while capturing interactions between variables .
- Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing down viable experimental conditions .
- Example workflow:
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | Maximizes rate |
| Catalyst (mol%) | 1–5 | 3 | Balances cost |
| Solvent | DMF, THF | THF | Reduces side products |
Q. What analytical techniques are recommended for characterizing 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline and its intermediates?
Methodological Answer:
- HPLC-MS : Resolves and quantifies impurities (e.g., unreacted 5-chloroaniline derivatives) with high sensitivity. Use C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
- NMR spectroscopy : Assigns structural features (e.g., sec-butyl group integration at δ 0.8–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm). 2D-COSY or HSQC confirms connectivity .
- X-ray crystallography : Validates molecular geometry for crystalline intermediates .
Q. What mechanistic insights guide the coupling of phenoxy and aniline moieties in this compound?
Methodological Answer:
- Nucleophilic aromatic substitution (SNAr) : The chloro group at position 5 activates the aromatic ring for attack by the phenoxide nucleophile. Kinetic studies under varying pH and solvent polarity can confirm the mechanism .
- Computational modeling (e.g., Fukui indices) identifies electrophilic hotspots on the chloroaniline ring, prioritizing reactive sites .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on substituents at the sec-butyl or phenoxy positions to optimize binding affinity .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data to prioritize synthesis targets .
Q. What strategies are effective for impurity profiling during scale-up?
Methodological Answer:
- LC-TOF/MS : Identifies trace impurities (e.g., dimerization byproducts or oxidized intermediates) via exact mass matching .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability issues. Example findings:
| Condition | Major Degradant | Proposed Pathway |
|---|---|---|
| UV light | 5-chloroaniline | C-O bond cleavage |
| Acidic (pH 2) | Sec-butylphenol derivative | Hydrolysis of ether linkage |
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalyst recycling : Use immobilized palladium nanoparticles on mesoporous silica to reduce metal waste .
Q. What methodologies elucidate degradation pathways in environmental or biological systems?
Methodological Answer:
- Metabolite identification : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via HR-MS/MS. Hydroxylation at the sec-butyl group is a common pathway .
- Soil degradation studies : Use ¹⁴C-labeled compound to track mineralization rates and bound residues under aerobic/anaerobic conditions .
Q. How do comparative studies with structural analogs inform SAR for this compound?
Methodological Answer:
- Systematic substitution : Synthesize analogs with tert-butyl, isopropyl, or branched alkyl groups. Compare logD, solubility, and receptor binding data to map steric/electronic effects .
- Case study table :
| Analog (R-group) | logP | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|---|
| Sec-butyl | 3.8 | 0.12 | 45 |
| Tert-butyl | 4.1 | 0.08 | 120 |
| Isopropyl | 3.5 | 0.15 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
